トリゴネリン塩酸塩

概要

説明

トリゴネリン塩酸塩は、コーヒー豆やフェヌグリーク種子など、さまざまな植物に自然に存在するアルカロイドです。これは、ニコチン酸(ビタミンB3)の窒素原子をメチル化して生成されるトリゴネリンの誘導体です。 トリゴネリン塩酸塩は、その多様な生物活性と潜在的な治療用途のために、大きな注目を集めています .

科学的研究の応用

Trigonelline hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds.

Biology: Trigonelline hydrochloride is studied for its role in plant growth and development.

Medicine: It has potential therapeutic effects, including neuroprotection, anti-cancer, and anti-inflammatory activities. .

作用機序

トリゴネリン塩酸塩は、複数の分子標的と経路を通じてその効果を発揮します。

神経保護: 炎症経路と酸化ストレスを調節し、神経変性疾患から保護します。

抗がん: トリゴネリン塩酸塩は、特定のシグナル伝達経路を標的とすることで、がん細胞の増殖を阻害します。

生化学分析

Biochemical Properties

Trigonelline hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit collagen synthesis and protect dermal fibroblasts against ultraviolet radiation . It also acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors .

Cellular Effects

Trigonelline hydrochloride has significant effects on various types of cells and cellular processes. It has been demonstrated to mitigate silica-induced silicosis and bleomycin-induced pulmonary fibrosis, as evidenced by improved histochemical staining and reduced fibrotic marker expressions . It also inhibits the differentiation of fibroblasts to myofibroblasts .

Molecular Mechanism

At the molecular level, Trigonelline hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits fibroblast-to-myofibroblast differentiation by repressing TGF-β/Smad signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trigonelline hydrochloride change over time. It has been shown to be safe in mice and fibroblasts, and efficacious concentrations of Trigonelline hydrochloride did not impair liver or kidney function .

Metabolic Pathways

Trigonelline hydrochloride is involved in various metabolic pathways. In type 2 diabetic Goto–Kakizaki (GK) rats, Trigonelline hydrochloride decreased the expression of genes involved in glycolysis and gluconeogenesis .

準備方法

合成ルートと反応条件

トリゴネリン塩酸塩は、ニコチン酸(ニコチン酸)のメチル化によって合成することができます。この反応は、S-アデノシル-L-メチオニン(SAM)依存性ニコチン酸N-メチルトランスフェラーゼによって触媒されます。 この酵素は、SAMからニコチン酸へのメチル基の転移を促進し、トリゴネリンの生成をもたらします .

工業生産方法

トリゴネリン塩酸塩の工業生産は、コーヒー豆やフェヌグリーク種子などの天然源からのトリゴネリンの抽出を含みます。抽出されたトリゴネリンは、塩酸との反応によって塩酸塩に変換されます。 このプロセスにより、化合物の安定性が確保され、水への溶解性が向上します .

化学反応の分析

反応の種類

トリゴネリン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: トリゴネリンは、ニコチン酸を生成するために酸化することができます。

還元: それは、メチルアミンを生成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 塩酸は、置換反応によく使用されます.

生成される主な生成物

酸化: ニコチン酸。

還元: メチルアミン。

置換: クロロメタン.

科学研究への応用

トリゴネリン塩酸塩は、幅広い科学研究への応用があります。

類似化合物との比較

類似化合物

ニコチン酸: トリゴネリンの前駆体であり、類似の代謝経路に関与しています。

カフェイン: プリンヌクレオチドから誘導された、類似の生合成経路を持つ別のアルカロイド。

独自性

トリゴネリン塩酸塩は、その多様な生物活性と潜在的な治療用途のためにユニークです。 他の類似化合物とは異なり、糖尿病、神経変性疾患、がんの管理において有望な効果を示しています .

生物活性

Trigonelline hydrochloride (TH) is a naturally occurring alkaloid primarily found in coffee and fenugreek. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of trigonelline hydrochloride, supported by case studies and research findings.

1. NAD+ Precursor and Muscle Health

Recent studies have identified trigonelline as a precursor to NAD+, a critical coenzyme involved in energy metabolism. Research indicates that trigonelline enhances muscle function, particularly in aging populations. In a study involving multiple species, including humans and mice, trigonelline administration was shown to increase NAD+ levels in skeletal muscle, thereby improving mitochondrial function and muscle strength. Notably, lower serum levels of trigonelline were observed in individuals with sarcopenia, suggesting its potential role in mitigating age-related muscle decline .

2. Anti-Inflammatory Effects

Trigonelline hydrochloride exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in inhibiting allergic inflammation both in vitro and in vivo. Trigonelline suppressed the degranulation of mast cells and reduced the production of pro-inflammatory cytokines such as prostaglandin D2 and leukotriene C4. The mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, highlighting its potential as a therapeutic agent for allergic conditions .

3. Antifibrotic Activity

Trigonelline has been shown to attenuate pulmonary fibrosis induced by silica exposure. In vivo experiments indicated that trigonelline treatment significantly reduced fibrotic markers and improved lung histology in silicosis models. The underlying mechanism appears to involve the inhibition of fibroblast-to-myofibroblast differentiation through repression of the TGF-β/Smad signaling pathway . This finding suggests that trigonelline could be beneficial in treating fibrotic diseases.

Antimicrobial Properties

Trigonelline hydrochloride also demonstrates antimicrobial activity against Pseudomonas aeruginosa, a notorious pathogen associated with biofilm formation and chronic infections. Studies revealed that trigonelline alters colony morphology, motility, and biofilm architecture in a dose-dependent manner. Additionally, it affects quorum sensing pathways, which are crucial for biofilm development and virulence factor production . These findings position trigonelline as a potential lead compound for managing biofilm-associated infections.

Pharmacological Activities

Trigonelline has been implicated in various pharmacological activities related to metabolic regulation:

- Glucose Metabolism : Trigonelline has been shown to reduce blood glucose levels significantly (by approximately 46%) in diabetic models. It inhibits key enzymes involved in carbohydrate metabolism, thereby enhancing glucose tolerance .

- Lipid Metabolism : The compound also modulates lipid metabolism by decreasing triglycerides and improving overall lipid profiles .

Study 1: Muscle Function Improvement

A clinical study assessed the impact of trigonelline supplementation on elderly participants with sarcopenia. Results showed that participants who received trigonelline exhibited increased muscle strength and improved NAD+ levels compared to controls.

Study 2: Allergic Inflammation Model

In an ovalbumin-induced asthma model, mice treated with trigonelline demonstrated reduced airway hyperresponsiveness and lower serum IgE levels, indicating its potential as an anti-allergic therapeutic agent.

Study 3: Silicosis Treatment

In a silicosis mouse model, trigonelline treatment resulted in significant reductions in lung fibrosis markers and improved lung function metrics compared to untreated controls.

特性

CAS番号 |

6138-41-6 |

|---|---|

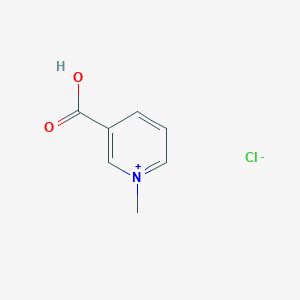

分子式 |

C7H8ClNO2 |

分子量 |

173.60 g/mol |

IUPAC名 |

1-methylpyridin-1-ium-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H |

InChIキー |

TZSYLWAXZMNUJB-UHFFFAOYSA-N |

SMILES |

OC(C1=C[N+](C)=CC=C1)=O.[Cl-] |

正規SMILES |

C[N+]1=CC=CC(=C1)C(=O)[O-].Cl |

Key on ui other cas no. |

6138-41-6 |

関連するCAS |

535-83-1 (Parent) |

同義語 |

trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trigonelline hydrochloride interact with biological systems and what are its downstream effects?

A1: Trigonelline hydrochloride has been shown to interact with several biological targets. One study demonstrated that it inhibits the aggregation of amyloid-β peptide (Aβ40), a key process in the development of Alzheimer's disease []. Another study revealed that Trigonelline hydrochloride can inhibit type I collagen fibrillation []. Further research indicated that it affects the quorum sensing (QS) system in Pseudomonas aeruginosa, impacting biofilm formation and virulence factor production []. It was also found to activate the NRF2 transcription factor in Leishmania donovani-infected cells, leading to the upregulation of the antioxidant enzyme HO-1 and the transcriptional repressor ATF3, which ultimately promotes parasite survival [].

Q2: What is known about the structural characteristics of Trigonelline hydrochloride?

A2: While specific spectroscopic data wasn't provided in the abstracts, Trigonelline hydrochloride is a salt formed from Trigonelline and hydrochloric acid. The molecular formula of Trigonelline is C7H7NO2, and its molecular weight is 137.14 g/mol. The addition of hydrochloric acid would alter these values for the hydrochloride salt. Further structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Q3: Has Trigonelline hydrochloride shown potential in combating specific diseases?

A3: Research suggests Trigonelline hydrochloride may have therapeutic potential for various conditions. It has demonstrated inhibitory effects against Pseudomonas aeruginosa, a bacterium notorious for causing difficult-to-treat infections, particularly in individuals with compromised immune systems []. Additionally, its interaction with amyloid-β peptide aggregation suggests a possible role in addressing Alzheimer's disease []. Further investigation is necessary to confirm these findings and explore potential applications.

Q4: What is known about the stability and formulation of Trigonelline hydrochloride?

A5: Research suggests that Trigonelline hydrochloride is susceptible to thermal degradation. One study investigated its breakdown at high temperatures, identifying 1-methylpyridinium as a major degradation product []. This highlights the importance of considering stability during formulation and storage. One study explored conjugating Trigonelline hydrochloride onto PEGylated nanodiamonds to create a controlled-release system potentially enhancing its therapeutic efficacy [].

Q5: What are the known metabolic pathways of Trigonelline hydrochloride?

A6: While the provided abstracts don't delve into specific metabolic pathways of Trigonelline hydrochloride, one study used a tandem mass spectrometry approach to assess its inhibitory potential on eight human CYP450 isoforms in vitro []. This suggests that Trigonelline hydrochloride might be metabolized by these enzymes, which are crucial for drug metabolism in the liver.

Q6: Are there any analytical methods available for the detection and quantification of Trigonelline hydrochloride?

A7: Several analytical methods have been employed to study Trigonelline hydrochloride. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to assess its inhibitory potential on CYP450 enzymes []. Additionally, first-order derivative spectrophotometry and RP-HPLC methods were developed and validated for the simultaneous estimation of Trigonelline hydrochloride in combination with other compounds in antidiabetic herbal formulations [, ]. These methods highlight the versatility in analyzing and quantifying this compound in various matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。